molecular formula C24H24N4O3S B295757 (6Z)-5-IMINO-6-{[3-METHOXY-4-(1-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-{[3-METHOXY-4-(1-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295757
M. Wt: 448.5 g/mol
InChI Key: FQHYQHWJULFYEC-JLFKZYKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-{[3-METHOXY-4-(1-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound. It belongs to the class of thiadiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of (6Z)-5-IMINO-6-{[3-METHOXY-4-(1-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-step process involving cycloaddition, reduction, and deamination reactions . The synthetic route typically starts with the preparation of the core thiadiazolo[3,2-a]pyrimidine scaffold, followed by the introduction of the various substituents through selective reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenylethoxy positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6Z)-5-IMINO-6-{[3-METHOXY-4-(1-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-{[3-METHOXY-4-(1-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidine derivatives, such as:

Compared to these compounds, (6Z)-5-IMINO-6-{[3-METHOXY-4-(1-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-14(2)23-27-28-21(25)18(22(29)26-24(28)32-23)12-16-10-11-19(20(13-16)30-4)31-15(3)17-8-6-5-7-9-17/h5-15,25H,1-4H3/b18-12-,25-21?

InChI Key

FQHYQHWJULFYEC-JLFKZYKSSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OC(C)C4=CC=CC=C4)OC)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC(C)C4=CC=CC=C4)OC)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC(C)C4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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